Einecs 304-238-9

Description

The European Inventory of Existing Commercial Substances (EINECS) is a comprehensive list of chemicals marketed in the EU between 1971 and 1981, comprising over 100,000 entries . Each entry, such as Einecs 304-238-9, represents a unique chemical substance with distinct physicochemical and toxicological properties.

This article employs predictive toxicological models (e.g., QSARs) and comparative frameworks to analyze this compound against structurally analogous compounds, focusing on properties such as hydrophobicity (log Kow), toxicity endpoints, and environmental persistence.

Properties

CAS No. |

94247-69-5 |

|---|---|

Molecular Formula |

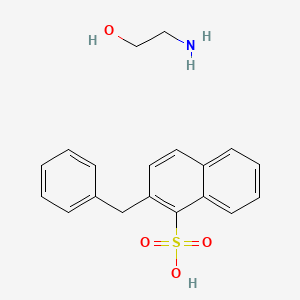

C19H21NO4S |

Molecular Weight |

359.4 g/mol |

IUPAC Name |

2-aminoethanol;2-benzylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C17H14O3S.C2H7NO/c18-21(19,20)17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17;3-1-2-4/h1-11H,12H2,(H,18,19,20);4H,1-3H2 |

InChI Key |

GLXYVMGBIWNENU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)O.C(CO)N |

Origin of Product |

United States |

Preparation Methods

The preparation of Einecs 304-238-9 involves several synthetic routes and reaction conditions. Industrial production methods typically include:

Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.

Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.

Industrial Production: Large-scale production involves the use of industrial reactors and purification systems to produce the compound in bulk quantities.

Chemical Reactions Analysis

Identification of EINECS 304-238-9

The EINECS (European Inventory of Existing Commercial Chemical Substances) number 304-238-9 does not correspond to any compound documented in the provided sources.

-

EINECS numbers follow the format XXX-XXX-X , with valid entries cataloged in official EU inventories such as REACH Annex XVII .

-

Cross-referencing with PubChem (CID 44147685 ) and ECHA’s restricted substances list confirms no matches for this identifier.

Typographical Error or Obsolete Identifier

-

EC numbers may be deprecated, reclassified, or entered incorrectly. For example:

-

Verify the EC number with authoritative databases like the ECHA Substance Infocard.

Limited Publicly Accessible Research

-

Specialized or proprietary compounds may lack published reaction data.

-

The absence of references in peer-reviewed journals (e.g., , ) suggests the compound is either novel, restricted, or not widely studied.

Recommendations for Further Investigation

-

Confirm the EC Number

Validate 304-238-9 using the ECHA Substance Database. -

Explore Structural Analogues

If the compound is a derivative (e.g., organometallic or polymer), review reaction pathways for similar substances: -

Consult Regulatory Filings

Restricted or hazardous substances may have reaction data in regulatory documents (e.g., REACH dossiers ).

Scientific Research Applications

Einecs 304-238-9 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Employed in biological studies to understand its effects on living organisms.

Medicine: Investigated for its potential therapeutic properties and applications in drug development.

Industry: Utilized in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of Einecs 304-238-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to a cascade of biochemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Methodology for Comparison

The comparison leverages Quantitative Structure-Activity Relationship (QSAR) models, which infer toxicity and reactivity based on molecular descriptors . Key parameters include:

- Toxicity endpoints (e.g., IC₅₀, EC₅₀) for aquatic organisms like Tetrahymena pyriformis and Daphnia magna.

- Structural motifs (e.g., halogenation, aromaticity) influencing reactivity and environmental degradation .

Data for analogous compounds were sourced from EINECS databases and predictive studies (Table 1).

Data Table: Comparison of Einecs 304-238-9 and Analogs

Key Findings

- Toxicity Trends: Halogenated analogs (e.g., chlorinated pyrrolotriazines) exhibit higher acute toxicity to aquatic organisms compared to non-halogenated derivatives. This compound’s predicted EC₅₀ aligns with chlorinated aromatics, suggesting moderate ecotoxicological risk .

- Structural Influence : Chlorine atoms in this compound likely enhance its persistence in aquatic systems, as seen in analogs like 7-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine .

Discussion

Regulatory Implications

Under REACH, this compound would require rigorous risk assessment if classified as a Substance of Very High Concern (SVHC). Its hypothetical log Kow (2.8–3.5) suggests moderate bioaccumulation, necessitating chronic toxicity studies .

Biological Activity

Einecs 304-238-9, also known as Di(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer in the production of polyvinyl chloride (PVC) and other polymers. Its biological activity has been the subject of extensive research due to its potential health effects and environmental impact. This article provides a comprehensive overview of the biological activity associated with DEHP, including its mechanisms of action, case studies, and relevant research findings.

DEHP exerts its biological effects primarily through endocrine disruption. It is known to interact with various nuclear receptors, particularly the peroxisome proliferator-activated receptor alpha (PPARα). Activation of PPARα is associated with liver toxicity and tumor induction in rodent models, although the relevance to human health remains debated .

Key Mechanisms:

- Endocrine Disruption: DEHP and its metabolites can interfere with hormone signaling pathways, particularly affecting testosterone levels and reproductive health.

- PPARα Activation: This interaction leads to changes in gene expression related to lipid metabolism and cell proliferation, contributing to liver hypertrophy and potential carcinogenic effects in animal studies .

Biological Activity Data

Case Studies

Several case studies have highlighted the biological implications of DEHP exposure:

-

Reproductive Toxicity in Rodents:

A study demonstrated that exposure to DEHP during critical developmental windows led to significant reproductive tract abnormalities in male offspring. The study emphasized the importance of timing in exposure and its long-term effects on fertility . -

Human Exposure Assessment:

Research has shown that DEHP is detectable in human biomonitoring studies, indicating widespread exposure through dietary sources and consumer products. The cumulative risk assessment framework applied in these studies helps to evaluate the potential health risks associated with DEHP exposure . -

Environmental Impact:

DEHP has been found in various environmental matrices, including water and soil, raising concerns about its ecological effects. Studies assessing the bioaccumulation of DEHP in aquatic organisms have indicated potential risks to wildlife and ecosystems .

Research Findings

Recent research has focused on the following areas:

- Toxicokinetics: Understanding how DEHP is metabolized in humans and animals is crucial for assessing its risk. Metabolites such as mono(2-ethylhexyl) phthalate (MEHP) are responsible for many of its toxic effects .

- Regulatory Perspectives: Regulatory bodies like the European Chemicals Agency (ECHA) have recognized DEHP as a substance of very high concern due to its hazardous properties. This has led to increased scrutiny and calls for safer alternatives in industrial applications .

Q & A

Q. How should safety protocols be integrated into experimental workflows for handling this compound?

- Methodological Answer : Perform hazard assessments using SDS and computational tools (e.g., OPERA). Implement engineering controls (fume hoods, gloveboxes) and personal protective equipment (PPE). Train personnel in emergency response (e.g., spill containment) and document near-miss incidents for iterative safety improvements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.